Higher LogP (4.1) Versus N1-Phenyl and C3-Ethyl Analogs Drives Different Phase-Transfer Behavior in Biphasic Transformations
The target compound exhibits a computed XLogP3-AA value of 4.1, reflecting its enhanced lipophilicity relative to key comparators. This difference influences partitioning behavior in biphasic reaction systems and chromatographic purification protocols [1] [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | 5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde: XLogP3-AA 3.5 (estimated); 5-Chloro-1-phenyl-3-isopropyl-1H-pyrazole-4-carbaldehyde: XLogP3-AA 3.4 (estimated) |
| Quantified Difference | Δ logP = +0.6 to +0.7 log units vs. ethyl and N1-phenyl analogs |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A 0.6–0.7 logP increase translates to approximately 4–5× greater partitioning into non-polar phases, which can critically affect extraction efficiency and reaction outcomes in aqueous-organic biphasic systems.
- [1] PubChem Compound Summary for CID 43328219, 5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Structure Search for 5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde (CID estimated). View Source
